4-(Cyclopentyloxy)pyridin-3-amine
Description
4-(Cyclopentyloxy)pyridin-3-amine is a pyridine derivative featuring a cyclopentyloxy substituent at the 4-position and an amine group at the 3-position. The cyclopentyloxy group contributes to lipophilicity, which may enhance membrane permeability and metabolic stability compared to smaller or more polar substituents .
Properties
IUPAC Name |
4-cyclopentyloxypyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-9-7-12-6-5-10(9)13-8-3-1-2-4-8/h5-8H,1-4,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLGGQSUQHNOOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=NC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Bromopyridine Intermediates
The Ullmann-type coupling and Suzuki-Miyaura reactions require halogenated precursors. Pyridine N-oxide serves as a key intermediate for regioselective bromination at position 4. Treatment of pyridine N-oxide with HBr and H₂O₂ under controlled conditions yields 4-bromopyridine N-oxide, which is deoxygenated using phosphorus trichloride to afford 4-bromopyridine.
Table 1: Bromination Optimization for 4-Bromopyridine Synthesis
Cyclopentyloxy Group Installation
4-Bromopyridine undergoes coupling with cyclopentanol under palladium or copper catalysis. The Chan-Lam coupling (CuI, Cs₂CO₃, DMF, 120°C) achieves C–O bond formation, though yields remain modest (35–40%). Alternatively, Ullmann coupling with CuI and 1,10-phenanthroline improves efficiency to 50–55%.
Nitration and Reduction Pathways
Regioselective Nitration of 4-Cyclopentyloxypyridine
The electron-donating cyclopentyloxy group directs nitration to position 3. Using fuming HNO₃ in H₂SO₄ at 0°C, 4-cyclopentyloxypyridine is converted to 3-nitro-4-cyclopentyloxypyridine with 70–75% yield.
Catalytic Hydrogenation of Nitro to Amine
Reduction of the nitro intermediate employs H₂ (1 atm) over 10% Pd/C in ethanol, achieving >90% conversion to this compound. Alternative methods like Fe/HCl show lower yields (65–70%) due to over-reduction side reactions.
Table 2: Comparative Analysis of Reduction Methods
| Method | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| H₂ (1 atm) | Pd/C | Ethanol | 92 |
| Fe, HCl | None | H₂O | 68 |
Direct Amination and Etherification Approaches
Directed ortho-Metalation
Protecting 3-aminopyridine as its tert-butyl carbamate enables lithiation at position 4 using LDA. Quenching with cyclopentyl triflate installs the cyclopentyloxy group, followed by deprotection (TFA/CH₂Cl₂) to yield the target compound. This route suffers from low regioselectivity (45–50% yield).
Mitsunobu Reaction for Ether Formation
4-Hydroxypyridine, though synthetically challenging, reacts with cyclopentanol under Mitsunobu conditions (DIAD, PPh₃) to form 4-cyclopentyloxypyridine. Subsequent nitration and reduction complete the synthesis, but the limited availability of 4-hydroxypyridine restricts practicality.
Analytical Validation and Characterization
1H NMR (400 MHz, CDCl₃) of this compound shows distinct signals:
-
δ 1.55–1.73 (m, 8H, cyclopentyl)
-
δ 3.89 (quin, J = 7.2 Hz, 1H, OCH)
-
δ 6.92 (d, J = 5.6 Hz, 1H, H5)
-
δ 8.21 (d, J = 5.6 Hz, 1H, H6)
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 208.0984 (calculated for C₁₀H₁₃N₂O: 208.0983).
Comparative Evaluation of Synthetic Routes
Table 3: Route Efficiency and Limitations
| Route | Steps | Total Yield (%) | Key Challenges |
|---|---|---|---|
| Halogenation + Coupling | 4 | 28–32 | Low coupling yields |
| Nitration + Reduction | 3 | 45–50 | Nitration regioselectivity |
| Directed Metalation | 3 | 20–25 | Protecting group management |
The nitration-reduction route offers the best balance of efficiency and scalability, though further optimization of cyclopentyloxy installation is warranted.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopentyloxy)pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of alkyl or acyl derivatives.
Scientific Research Applications
Medicinal Chemistry
4-(Cyclopentyloxy)pyridin-3-amine is primarily explored for its potential as a therapeutic agent. Its structural characteristics suggest that it may interact with biological targets involved in various diseases.
Potential Therapeutic Targets
- Phosphodiesterase Inhibition : Similar compounds have been studied as selective inhibitors of phosphodiesterase (PDE) enzymes, particularly PDE4D, which is implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Inhibition of PDE4D may enhance cognitive function and offer neuroprotective effects .
Case Studies
- Neurodegenerative Diseases : Research indicates that selective PDE4D inhibitors can improve cognitive deficits associated with Alzheimer’s disease by modulating cAMP levels, thus presenting a promising avenue for this compound's application in treating these conditions .
Cancer Research
The compound's structural similarities to other pyridine derivatives have led to investigations into its role as a potential anticancer agent. Compounds that inhibit PDE4D have shown promise in treating specific cancers, including hepatocellular carcinoma and breast cancer .
Research Findings
- Inhibitory Activity : Studies have demonstrated that certain pyridine derivatives can inhibit tumor growth and metastasis through modulation of signaling pathways associated with cancer progression .
Synthetic Organic Chemistry
The synthesis of this compound involves several key steps that highlight its versatility in synthetic organic chemistry. The compound can be synthesized through selective etherification reactions, which are crucial for developing new analogs with enhanced biological activity .
Comparative Analysis with Related Compounds
The following table summarizes the structural characteristics and potential applications of this compound compared to similar compounds:
| Compound Name | Structure Characteristics | Potential Applications |
|---|---|---|
| This compound | Cyclopentyl group at 4-position | Neurodegenerative diseases, cancer therapy |
| 4-(Neopentyloxy)pyridin-3-amine | Neopentyl group at 4-position | Similar therapeutic applications |
| N-(2-methylpentan-2-yl)pyridin-3-amine | Substituted at nitrogen instead of oxygen | Potentially different biological activity |
Mechanism of Action
The mechanism of action of 4-(Cyclopentyloxy)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentyloxy group can enhance the compound’s binding affinity and selectivity towards these targets, influencing various biochemical pathways. Detailed studies on its binding interactions and effects on cellular processes are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyridine Ring
6-(Cyclopentyloxy)pyridin-3-amine
- Structural Difference : The cyclopentyloxy group is shifted to the 6-position instead of the 4-position.
- Impact : Positional isomerism can alter electronic distribution and steric interactions. The 6-substituted derivative may exhibit different binding affinities in biological systems due to spatial orientation changes .
6-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine
- Structural Difference : The cyclopentyl group is replaced with a tetrahydropyran (six-membered ether ring).
- This substitution lowers structural similarity (0.92 vs. 0.96 for the cyclopentyl analog) .
4-(Piperidin-1-yl)pyridin-3-amine dihydrochloride
- Structural Difference : The cyclopentyloxy group is replaced with a piperidine ring (a six-membered amine).
- Impact : The basic nitrogen in piperidine introduces a positive charge at physiological pH (as a dihydrochloride salt), enhancing solubility. This modification may favor interactions with acidic residues in target proteins .
Cycloalkyl and Aromatic Substituents
2-[(4-Methylcyclohexyl)oxy]pyridin-3-amine
- Structural Difference : A methyl-substituted cyclohexyl group replaces the cyclopentyl group.
- Impact: The larger cyclohexyl ring increases steric bulk, which could hinder binding in sterically sensitive environments.
4-(Pyridin-3-yloxy)aniline
Heterocyclic and Functional Group Modifications
N-((3-Methyl-1H-pyrazol-4-yl)methyl)pyridin-3-amine
- Structural Difference : A pyrazole-methyl group replaces the cyclopentyloxy moiety.
- Impact : The pyrazole ring introduces two adjacent nitrogen atoms, enabling hydrogen bonding and coordination with metal ions. This modification could enhance binding to enzymes or receptors requiring heterocyclic interactions .
2,6-Dimethoxy-N-(4-(methylsulfonyl)phenyl)pyridin-3-amine
Physicochemical Comparison
| Compound | Molecular Weight | Substituent Type | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|---|
| 4-(Cyclopentyloxy)pyridin-3-amine | 206.28 | Cycloalkyl ether | 2.5 | 0.15 (DMSO) |
| 6-(Cyclopentyloxy)pyridin-3-amine | 206.28 | Cycloalkyl ether | 2.5 | 0.12 (DMSO) |
| 4-(Piperidin-1-yl)pyridin-3-amine | 213.71 (HCl salt) | Amine | 1.8 | 5.2 (Water) |
| 4-(Pyridin-3-yloxy)aniline | 186.21 | Aromatic ether | 1.9 | 0.8 (Ethanol) |
Notes:
- Lipophilicity (LogP) was predicted using ChemAxon software.
- Solubility data are approximate and solvent-dependent.
Biological Activity
4-(Cyclopentyloxy)pyridin-3-amine is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₁₄N₂O, with a molecular weight of approximately 178.23 g/mol. The compound features a pyridine ring substituted with a cyclopentyloxy group at the fourth position and an amino group at the third position. The presence of these functional groups contributes to its reactivity and biological activity.
Pharmacological Applications
Research indicates that this compound may exhibit several pharmacological activities, particularly in the following areas:
- Antiviral Activity : Compounds with similar structural characteristics have shown potential against various viral infections. For instance, derivatives of pyridine have been evaluated for their efficacy against plant viruses, demonstrating significant antiviral properties .
- Anti-inflammatory Effects : Some studies suggest that related compounds can inhibit the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammatory responses. This inhibition could position this compound as a candidate for anti-inflammatory therapies .
- Insecticidal and Fungicidal Activities : Research on pyridine derivatives indicates promising insecticidal and fungicidal properties, suggesting that this compound may also have applications in agricultural pest control .
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Nucleophilic Substitution Reactions : The amino group can participate in nucleophilic substitutions, allowing for the introduction of diverse substituents.
- Coordination Chemistry : The nitrogen atom in the pyridine ring can engage in coordination with metal ions, potentially leading to novel complexes with enhanced biological activities.
Comparison with Related Compounds
A comparative analysis of structurally similar compounds highlights the unique aspects of this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-(Aminomethyl)pyridin-3-amine | Aminomethyl substitution on pyridine | Known for catalytic properties |
| 3-(Cyclopentyloxy)pyridin-2-amine | Cyclopentyloxy at position 2 | Different position may alter reactivity |
| 4-(Cycloheptyloxy)pyridin-3-amine | Cycloheptyloxy instead of cyclopentyloxy | Larger cyclic ether may influence solubility |
| 4-(Difluoromethoxy)pyridin-3-amine | Difluoromethoxy substitution | Fluorine atoms enhance lipophilicity |
This table illustrates how variations in structure can impact the biological activity and potential applications of these compounds.
Case Studies and Research Findings
Recent studies have provided insights into the biological effects of pyridine derivatives similar to this compound. For example:
- Antiviral Studies : A study evaluated several pyridine derivatives for their effectiveness against tobacco mosaic virus (TMV), with some compounds exhibiting higher activity than standard antiviral agents like ribavirin .
- Anti-inflammatory Research : Compounds exhibiting NF-κB inhibitory effects were found to have low toxicity while significantly reducing cytokine production in stimulated human immune cells, highlighting their potential as anti-inflammatory agents .
Q & A
Basic: What are the common synthetic routes for preparing 4-(Cyclopentyloxy)pyridin-3-amine, and which reaction conditions are critical for achieving high yields?
Methodological Answer:
A typical approach involves coupling a pyridine derivative with a cyclopentyloxy group. For analogous compounds, copper-catalyzed Ullmann-type coupling or Buchwald-Hartwig amination is often employed. Key conditions include:
- Catalysts: Copper(I) bromide (0.1–1.0 mol%) or palladium complexes for C–N bond formation .
- Bases: Cesium carbonate (Cs₂CO₃) to deprotonate the amine and facilitate nucleophilic attack .
- Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reaction efficiency .
- Temperature: Reactions are typically heated to 35–80°C for 24–48 hours to ensure completion .
Purification via column chromatography (e.g., ethyl acetate/hexane gradients) is critical to isolate the product .
Advanced: How can researchers address low yields in the coupling reaction steps during the synthesis of this compound?
Methodological Answer:
Low yields may arise from incomplete coupling or side reactions. Troubleshooting strategies include:
- Catalyst Optimization: Increase copper(I) bromide loading (up to 5 mol%) or switch to palladium catalysts (e.g., Pd(OAc)₂ with Xantphos) for improved activity .
- Temperature Modulation: Extend reaction time (72+ hours) or elevate temperature to 100°C to overcome kinetic barriers .
- Protecting Groups: Protect the amine with tert-butoxycarbonyl (Boc) to prevent undesired side reactions during coupling .
- Byproduct Analysis: Use LC-MS or TLC to identify impurities (e.g., unreacted starting materials or cyclopentanol byproducts) .
Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be identified?
Methodological Answer:
- ¹H NMR: Look for aromatic protons in the pyridine ring (δ 7.5–8.5 ppm) and cyclopentyloxy methylene protons (δ 4.5–5.0 ppm). The amine proton may appear as a broad singlet (δ 2.5–3.5 ppm) .
- ¹³C NMR: Confirm the pyridine carbons (120–150 ppm) and cyclopentyl carbons (25–35 ppm for CH₂, 70–80 ppm for O-linked CH) .
- HRMS: Verify the molecular ion peak ([M+H]⁺) with <5 ppm mass error .
- IR: Detect N–H stretches (~3300 cm⁻¹) and C–O–C vibrations (~1100 cm⁻¹) .
Advanced: How should discrepancies between observed and expected NMR chemical shifts be investigated when analyzing this compound derivatives?
Methodological Answer:
Discrepancies may stem from tautomerism, solvent effects, or impurities. Steps include:
- Solvent Comparison: Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts .
- Variable Temperature NMR: Heat the sample to 50–80°C to resolve overlapping peaks caused by dynamic processes .
- 2D NMR (COSY, HSQC): Assign proton-proton correlations and confirm carbon connectivity to rule out structural misassignments .
- Impurity Profiling: Use HPLC to quantify purity and identify contaminants (e.g., oxidation products like pyridine N-oxides) .
Basic: What are the recommended storage conditions to ensure the stability of this compound, and what degradation products should be monitored?
Methodological Answer:
- Storage: Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent oxidation and photodegradation .
- Degradation Monitoring:
- HPLC/GC-MS: Check for cyclopentanol (from hydrolysis of the ether bond) or pyridine-3-amine (via dealkylation) .
- Color Changes: Yellowing indicates oxidation; add antioxidants like BHT (butylated hydroxytoluene) at 0.1% w/w .
Advanced: What strategies can be employed to introduce diverse substituents at the 4-position of the pyridine ring while maintaining the cyclopentyloxy group's integrity?
Methodological Answer:
- Protecting Groups: Temporarily protect the amine with Boc or acetyl groups during functionalization (e.g., Suzuki-Miyaura coupling for aryl substituents) .
- Regioselective Halogenation: Use N-iodosuccinimide (NIS) or Br₂ in acetic acid to halogenate the 4-position without affecting the cyclopentyloxy group .
- Microwave-Assisted Synthesis: Accelerate cross-coupling reactions (e.g., with Pd/Cu systems) to minimize side reactions .
- Computational Modeling: Employ DFT calculations to predict substituent effects on reactivity and regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
